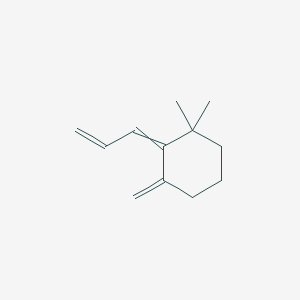
1,1-Dimethyl-3-methylidene-2-(prop-2-en-1-ylidene)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-3-methylidene-2-(prop-2-en-1-ylidene)cyclohexane is a complex organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound is characterized by its unique structural features, including multiple double bonds and substituents, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-methylidene-2-(prop-2-en-1-ylidene)cyclohexane typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring through a cyclization reaction. This can be achieved using a Diels-Alder reaction, where a diene and a dienophile react to form the six-membered ring.
Introduction of Double Bonds: The next step involves the introduction of double bonds at specific positions on the cyclohexane ring. This can be accomplished through dehydrogenation reactions using catalysts such as palladium or platinum.
Addition of Substituents: The final step involves the addition of the methylidene and prop-2-en-1-ylidene groups to the cyclohexane ring. This can be achieved through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3-methylidene-2-(prop-2-en-1-ylidene)cyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form epoxides or other oxygen-containing derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives. Common reducing agents include hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and metal catalysts.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, alkoxide).
Major Products Formed
Oxidation: Epoxides, alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives, substituted cyclohexanes.
Scientific Research Applications
1,1-Dimethyl-3-methylidene-2-(prop-2-en-1-ylidene)cyclohexane has several scientific research applications, including:
Chemistry: The compound is used as a model system for studying reaction mechanisms and kinetics in organic chemistry. Its unique structure makes it an interesting subject for theoretical and computational studies.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a lead compound for drug development. Its derivatives may serve as scaffolds for designing new therapeutic agents.
Industry: The compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its unique structure makes it valuable for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3-methylidene-2-(prop-2-en-1-ylidene)cyclohexane involves its interaction with specific molecular targets and pathways. The compound’s double bonds and substituents allow it to participate in various chemical reactions, including:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways.
Pathways Involved: The compound can influence signaling pathways, such as those involved in cell proliferation and apoptosis. Its derivatives may act as inhibitors or activators of key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simple cycloalkane with no double bonds or substituents.
1,1-Dimethylcyclohexane: A cyclohexane derivative with two methyl groups at the 1-position.
3-Methylidene-2-(prop-2-en-1-ylidene)cyclohexane: A cyclohexane derivative with similar double bonds and substituents.
Uniqueness
1,1-Dimethyl-3-methylidene-2-(prop-2-en-1-ylidene)cyclohexane is unique due to its combination of double bonds and substituents, which confer distinct chemical properties. Its structure allows it to participate in a wide range of chemical reactions, making it valuable for research and industrial applications.
Properties
CAS No. |
99647-15-1 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1,1-dimethyl-3-methylidene-2-prop-2-enylidenecyclohexane |
InChI |
InChI=1S/C12H18/c1-5-7-11-10(2)8-6-9-12(11,3)4/h5,7H,1-2,6,8-9H2,3-4H3 |
InChI Key |
IISGHHDQOHCLNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=C)C1=CC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


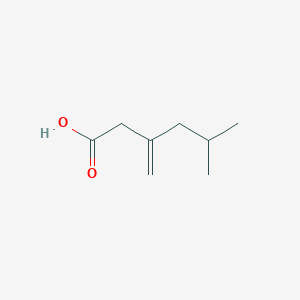

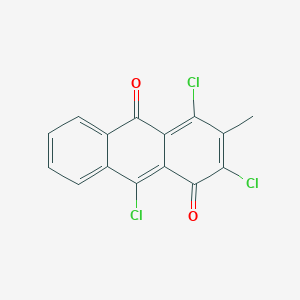
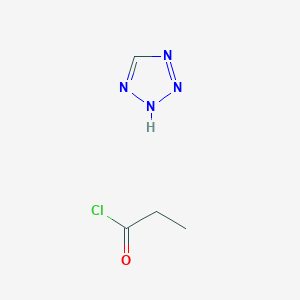
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14352414.png)
![N-[4-(Hydroxymethyl)phenyl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14352418.png)
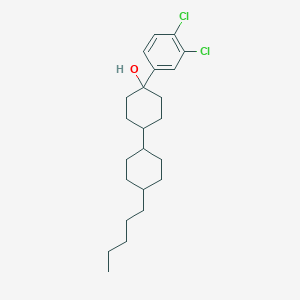
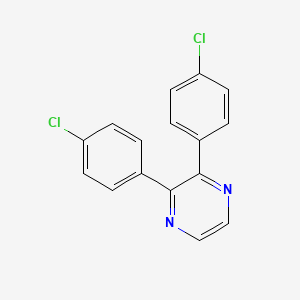
![2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine](/img/structure/B14352451.png)
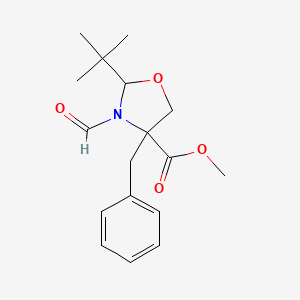
![4-[2-(3-Methyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione](/img/structure/B14352454.png)
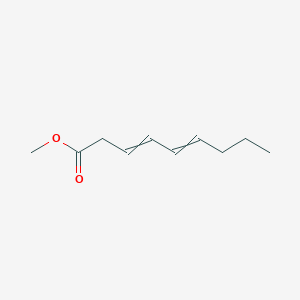
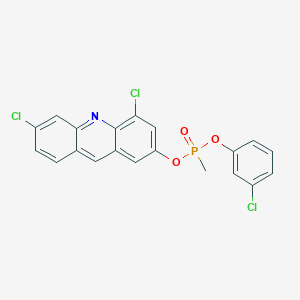
![N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide](/img/structure/B14352472.png)
